Mal-amido-PEG2-C2-acid: A Technical Guide for Bioconjugation
Mal-amido-PEG2-C2-acid: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG2-C2-acid is a heterobifunctional crosslinker integral to the advancement of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This linker possesses two distinct reactive moieties: a maleimide group and a carboxylic acid group, separated by a hydrophilic polyethylene glycol (PEG) spacer.[2] The maleimide functionality allows for the specific and efficient covalent attachment to thiol groups, such as those found in cysteine residues of proteins.[3] The terminal carboxylic acid can be activated to form a stable amide bond with primary amines.[4] The integrated short PEG2 chain enhances the solubility and reduces the potential for aggregation of the resulting conjugate, which can improve its pharmacokinetic properties.[1]
This technical guide provides a comprehensive overview of Mal-amido-PEG2-C2-acid, including its chemical and physical properties, detailed experimental protocols for its application in bioconjugation, and a summary of relevant quantitative data.
Core Properties of Mal-amido-PEG2-C2-acid
A clear understanding of the physicochemical properties of Mal-amido-PEG2-C2-acid is essential for its effective use in designing and synthesizing bioconjugates.
| Property | Value | Reference |
| Molecular Formula | C14H20N2O7 | [5] |
| Molecular Weight | 328.32 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [5] |
| Storage Conditions | 4°C under nitrogen (solid); -20°C to -80°C in solvent | [5] |
Reaction Mechanisms and Optimization
The utility of Mal-amido-PEG2-C2-acid lies in the orthogonal reactivity of its two functional ends, allowing for a controlled, stepwise conjugation process.
Maleimide-Thiol Conjugation
The reaction between the maleimide group and a thiol (sulfhydryl) group proceeds via a Michael addition, forming a stable thioether bond.[3] This reaction is highly selective for thiols within a specific pH range.
Key Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Optimal Range/Value | Significance | Reference |
| pH | 6.5 - 7.5 | Balances thiol reactivity (deprotonation to the more nucleophilic thiolate) and maleimide stability (hydrolysis occurs at higher pH). At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. | [3] |
| Temperature | Room Temperature (20-25°C) | Provides a sufficient reaction rate without promoting significant degradation of the reactants. | [6] |
| Reaction Time | 30 minutes - 2 hours | Typically sufficient for near-quantitative conversion, though reaction kinetics can be influenced by the specific reactants and their concentrations. | [6] |
Carboxylic Acid-Amine Coupling (EDC/NHS Chemistry)
The carboxylic acid moiety is typically activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process forms a more stable amine-reactive NHS ester, which then efficiently reacts with a primary amine to create a stable amide bond.[4]
Key Reaction Parameters for EDC/NHS Coupling
| Parameter | Optimal Range/Value | Significance | Reference |
| Activation pH | 4.5 - 6.0 | Most efficient for the EDC-mediated activation of the carboxylic acid. A non-amine, non-carboxylate buffer like MES is recommended. | [4] |
| Coupling pH | 7.0 - 8.5 | Facilitates the reaction of the NHS ester with the unprotonated primary amine. A non-amine buffer such as PBS is suitable. | [4] |
| Molar Ratio (EDC:NHS:Acid) | 2-10 : 2-5 : 1 | Using a molar excess of EDC and NHS drives the formation of the active NHS ester and improves overall coupling efficiency. | [4] |
| Temperature | Room Temperature (20-25°C) | Balances reaction rate and the stability of the NHS ester. | [7] |
| Reaction Time | Activation: 15-30 min; Coupling: 2 hours - overnight | Sufficient time for the formation of the NHS ester and subsequent reaction with the amine. | [4][7] |
Experimental Protocols
The following are detailed, generalized protocols for the use of Mal-amido-PEG2-C2-acid in the synthesis of an Antibody-Drug Conjugate (ADC). This process involves a two-stage approach: first, the conjugation of the linker to a payload containing a primary amine, followed by the conjugation of the linker-payload to a thiol-containing antibody.
Protocol 1: Conjugation of Mal-amido-PEG2-C2-acid to an Amine-Containing Payload
This protocol describes the activation of the carboxylic acid on the linker and its subsequent reaction with a payload that has a primary amine.
Materials:
-
Mal-amido-PEG2-C2-acid
-
Amine-containing payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent (e.g., hydroxylamine)
-
Purification system (e.g., HPLC)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer or anhydrous DMSO/DMF immediately prior to use.
-
Dissolve the Mal-amido-PEG2-C2-acid in the Activation Buffer.
-
Dissolve the amine-containing payload in the Coupling Buffer.
-
-
Activation of Mal-amido-PEG2-C2-acid:
-
To the solution of Mal-amido-PEG2-C2-acid, add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/Sulfo-NHS.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.
-
-
Coupling to Amine-Containing Payload:
-
Immediately add the activated linker solution to the solution of the amine-containing payload.
-
Ensure the pH of the reaction mixture is between 7.0 and 8.5. Adjust with the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching reagent such as hydroxylamine to a final concentration of 10-50 mM.
-
Purify the resulting maleimide-activated linker-payload conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials and byproducts.
-
Protocol 2: Conjugation of Maleimide-Activated Linker-Payload to a Thiol-Containing Antibody
This protocol outlines the reduction of antibody disulfide bonds to generate free thiols and their subsequent reaction with the maleimide-activated linker-payload.
Materials:
-
Antibody with accessible cysteine residues
-
Maleimide-activated linker-payload (from Protocol 1)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA, degassed
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation (Reduction):
-
Dissolve the antibody in the Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate at room temperature for 30-60 minutes to reduce the disulfide bonds.
-
Remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation Reaction:
-
Immediately add the purified maleimide-activated linker-payload to the reduced antibody solution. A 1.5- to 5-fold molar excess of the linker-payload per free thiol on the antibody is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. Protect from light if any components are light-sensitive.
-
-
Quenching:
-
To cap any unreacted maleimide groups, add a quenching reagent (e.g., N-acetylcysteine) to a final concentration that is in excess of the initial amount of the maleimide-activated linker-payload.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the final Antibody-Drug Conjugate (ADC) using a suitable method such as SEC to remove unreacted linker-payload, quenching reagent, and any aggregates.
-
Impact of PEG Linker Length on ADC Pharmacokinetics
The length of the PEG spacer in the linker can significantly influence the pharmacokinetic properties of an ADC. While Mal-amido-PEG2-C2-acid has a short PEG chain, understanding the general trends is crucial for linker design.
| PEG Linker Length | Effect on Clearance | Effect on Half-life | General Impact on In Vivo Efficacy | Reference |
| Short (e.g., PEG2-PEG4) | Faster | Shorter | May be reduced due to rapid clearance, but can retain higher in vitro potency. | [8] |
| Intermediate (e.g., PEG8-PEG12) | Slower | Longer | Often shows a significant improvement in in vivo efficacy, representing a balance between PK and potency. | [8] |
| Long (e.g., PEG24 and longer) | Significantly Slower | Significantly Longer | Can lead to the highest in vivo efficacy but may also cause a more substantial reduction in in vitro cytotoxicity. | [8] |
Visualizing Molecular Interactions and Workflows
Signaling Pathway: HER2-Mediated Cell Proliferation
ADCs are often designed to target receptors that are overexpressed on cancer cells, such as HER2. Upon binding of the ADC to HER2, the complex is internalized, and the cytotoxic payload is released, leading to cell death. The following diagram illustrates a simplified HER2 signaling pathway that is disrupted by such an ADC.
Caption: Simplified HER2 signaling pathway and the mechanism of a HER2-targeted ADC.
Experimental Workflow: ADC Synthesis
The synthesis of an ADC using Mal-amido-PEG2-C2-acid is a multi-step process that requires careful execution and purification at each stage.
Caption: Experimental workflow for the synthesis of an ADC using Mal-amido-PEG2-C2-acid.
Logical Relationship: PROTAC Mechanism of Action
Mal-amido-PEG2-C2-acid is also a valuable linker for the synthesis of PROTACs, which induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.
Caption: General mechanism of action for a PROTAC.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
